3-(Trimethylsilyl)-1,2-propanediol
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Overview
Description
3-(Trimethylsilyl)-1,2-propanediol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propanediol backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)-1,2-propanediol typically involves the reaction of 1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)-1,2-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silyl ethers.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other silylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted silyl compounds.
Scientific Research Applications
3-(Trimethylsilyl)-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone-based materials and as a reagent in polymerization processes
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)-1,2-propanediol involves the formation of stable silyl ethers through the reaction of its hydroxyl groups with various reagents. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl azide
- Trimethylsilyl cyanide
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Uniqueness
3-(Trimethylsilyl)-1,2-propanediol is unique due to its dual functionality, combining the properties of a diol and a silyl ether. This makes it particularly useful in synthetic chemistry for protecting hydroxyl groups while allowing for further functionalization at other sites in the molecule .
Properties
IUPAC Name |
3-trimethylsilylpropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)5-6(8)4-7/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKKKDUZKUFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399379 |
Source
|
Record name | 3-(Trimethylsilyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119235-89-1 |
Source
|
Record name | 3-(Trimethylsilyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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